Comparative Antiviral Activity: Resibufogenin vs. Bufalin and Cinobufagin Against Coronaviruses
In a broad-spectrum antiviral study, resibufogenin demonstrated significantly lower potency against MERS-CoV, SARS-CoV, and SARS-CoV-2 compared to bufalin and cinobufagin. Its higher IC50 values indicate it is not an optimal candidate for direct antiviral applications, but this property is critical for researchers aiming to investigate structure-activity relationships (SAR) or to avoid off-target antiviral effects in other assays [1].
| Evidence Dimension | Antiviral Activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.231 ~ 1.612 μM (against MERS-CoV, SARS-CoV, SARS-CoV-2) |
| Comparator Or Baseline | Bufalin: IC50 = 0.016 ~ 0.019 μM; Cinobufagin: IC50 = 0.017 ~ 0.027 μM |
| Quantified Difference | Resibufogenin is 10- to 100-fold less potent (higher IC50) than bufalin and cinobufagin. |
| Conditions | Immunofluorescence antiviral assay in virus-infected Calu3 cells (MERS-CoV) and Vero E6 cells (SARS-CoV, SARS-CoV-2) |
Why This Matters
This data is essential for researchers requiring a bufadienolide with minimal confounding antiviral activity, or for those performing SAR studies where potency differences are key.
- [1] Park J, et al. Broad Spectrum Antiviral Properties of Cardiotonic Steroids Used as Potential Therapeutics for Emerging Coronavirus Infections. Pharmaceutics. 2021;13(11):1839. View Source
